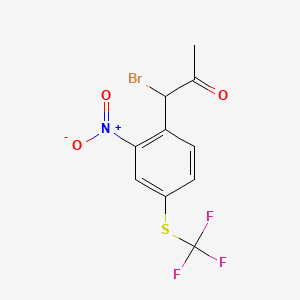
4,6-Divinylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Divinylpyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two vinyl groups at the 4 and 6 positions of the pyrimidine ring and an amino group at the 2 position. It has a predicted boiling point of 359.4±50.0 °C and a density of 1.131±0.06 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Divinylpyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with potassium vinyltrifluoroborate in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium carbonate in a tetrahydrofuran (THF)/water mixture. The reaction is carried out at 70°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Divinylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The vinyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The vinyl groups can undergo cycloaddition reactions with suitable dienophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis of the compound.
Potassium Vinyltrifluoroborate: A reagent used in the vinylation process.
Tetrahydrofuran (THF): A solvent used in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can lead to the formation of various cyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Divinylpyrimidin-2-amine and its derivatives have shown potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6-Divinylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces caspase-mediated apoptotic cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Another derivative of pyrimidine with anticancer properties.
2-Amino-4,6-dimethylpyrimidine: A related compound with different substituents at the 4 and 6 positions.
Uniqueness
4,6-Divinylpyrimidin-2-amine is unique due to the presence of vinyl groups, which provide additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
4,6-bis(ethenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-3-6-5-7(4-2)11-8(9)10-6/h3-5H,1-2H2,(H2,9,10,11) |
InChI-Schlüssel |
QKFYRCVGBNQXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=NC(=N1)N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)


![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)






